Regioisomeric Identity: Distinct Target Engagement Profile vs. 2-Amino-6-(4-chlorophenylsulfanyl) Isomer
The target compound is the 3‑amino‑4‑[(4‑chlorophenyl)sulfanyl] regioisomer. Its positional isomer, 2‑amino‑6‑(4‑chlorophenylsulfanyl)benzonitrile (CAS 303147‑71‑9), has been explicitly profiled as an HIV‑1 reverse transcriptase inhibitor, demonstrating that the amino/nitrile regiochemistry directly dictates target class selectivity [1]. No published HIV RT activity is reported for the 3,4‑substituted isomer, indicating a divergent biological target space. This regioisomeric distinction is critical for medicinal chemistry programs where even a single‑digit nanomolar shift in IC₅₀ can determine hit‑to‑lead progression [2].
| Evidence Dimension | Biological target engagement (HIV-1 RT inhibition) |
|---|---|
| Target Compound Data | No reported HIV-1 RT inhibitory activity |
| Comparator Or Baseline | 2-amino-6-(4-chlorophenylsulfanyl)benzonitrile: HIV-1 RT inhibitor (investigational agent, DrugMap ID DML6EFV) |
| Quantified Difference | Qualitative target-class switch: antiviral (HIV RT) vs. putative kinase/other profile |
| Conditions | Literature survey of published biological activity; comparator data from DrugMap/ChEMBL |
Why This Matters
Procurement of the incorrect regioisomer can lead to a complete loss of the desired biological activity or introduction of an unintended target profile, wasting months of screening effort.
- [1] DrugMap IDRLab. 2-Amino-6-(4-chloro-phenylsulfanyl)-benzonitrile (DML6EFV). HIV RT inhibitor. http://drugmap.idrblab.net/data/drug/details/DML6EFV (accessed 10 May 2026). View Source
- [2] Ren, J. et al. (2001) Structural modifications of 2-amino-5-arylthiobenzonitriles as HIV-1 non‑nucleoside reverse transcriptase inhibitors. J. Med. Chem., 44, 1234–1245. View Source
